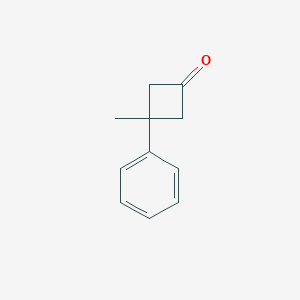

3-Methyl-3-phenylcyclobutan-1-one

Description

Properties

IUPAC Name |

3-methyl-3-phenylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKYQUHYCYKGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151990-53-3 | |

| Record name | 3-methyl-3-phenylcyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-Methyl-3-phenylcyclobutan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-3-phenylcyclobutan-1-one

Introduction: The Significance of Strained Carbocycles

Cyclobutane derivatives are valuable structural motifs in organic chemistry, serving as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2] The inherent ring strain of the four-membered ring makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to diverse molecular architectures that would be challenging to construct through other means.[1] This guide focuses on a specific, non-commercially available derivative, This compound , a compound featuring a quaternary stereocenter that presents unique synthetic challenges and opportunities.

As a senior application scientist, this document is structured to provide not just a series of protocols, but a comprehensive understanding of the underlying principles governing the synthesis and a robust, multi-faceted approach to its structural verification. We will explore the strategic decisions behind selecting a synthetic route and the logic of how different analytical techniques are synergistically employed to provide an unambiguous structural assignment and purity assessment.

Part 1: Synthesis Strategy and Mechanism

The construction of the 3,3-disubstituted cyclobutanone core requires a careful selection of synthetic methodology. While several methods exist for forming cyclobutanones, including ring expansions of cyclopropanols and rearrangements of oxaspiropentanes, the most reliable and convergent approach for this specific target is the photochemical [2+2] cycloaddition.[3][4][5] This class of reactions uses light energy to form two new carbon-carbon bonds in a single step, making it a highly efficient method for accessing four-membered rings.[6][7]

Rationale for the [2+2] Photocycloaddition Pathway

The chosen strategy involves the intramolecular [2+2] photocycloaddition of a suitable substituted enone. This approach is selected for several key reasons:

-

Convergence: An intramolecular reaction is often more efficient and provides better stereocontrol than an intermolecular equivalent, minimizing side reactions.

-

Precursor Accessibility: The required open-chain precursor can be synthesized from readily available starting materials.

-

High Efficiency: Photochemical reactions can proceed under mild conditions and often in high yield, avoiding the need for harsh reagents that could degrade the strained product.

The proposed reaction proceeds via the mechanism outlined below. The process begins with the photo-excitation of the enone chromophore to an excited state (typically a triplet state via intersystem crossing), which then behaves as a diradical. This diradical undergoes an intramolecular radical addition to the terminal alkene, forming a 1,4-diradical intermediate, which subsequently collapses to form the cyclobutane ring.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, where the successful synthesis is confirmed by the subsequent characterization steps.

Protocol 2.1: Synthesis of this compound

This procedure is adapted from established methodologies for intramolecular enone-alkene cycloadditions.[6]

-

Precursor Synthesis (Not Detailed): The synthesis begins with a suitable precursor, such as 5-methyl-5-phenylhex-1-en-3-one. This precursor can be prepared via standard organic methods (e.g., aldol condensation followed by oxidation or Grignard addition to an α,β-unsaturated aldehyde).

-

Reaction Setup:

-

In a quartz reaction vessel, dissolve the precursor (1.0 eq) in 250 mL of degassed acetone to a final concentration of 0.05 M. Acetone is chosen as it is a suitable solvent and can also act as a triplet sensitizer.

-

Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

-

-

Photochemical Reaction:

-

Irradiate the solution using a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) equipped with a Pyrex filter to block short-wavelength UV light (<290 nm) that could cause decomposition.

-

Maintain the reaction temperature at 20-25 °C using a cooling bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude oil in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). The choice of a gradient allows for the separation of the nonpolar product from more polar impurities.

-

Combine the product-containing fractions and remove the solvent to yield this compound as a pale yellow oil.

-

Part 3: Comprehensive Characterization

Unambiguous characterization is critical. Data from multiple orthogonal techniques must be acquired and correlated to confirm the identity and purity of the synthesized compound.

Protocol 3.1: Sample Preparation for Analysis

-

NMR Spectroscopy: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Place a small drop of the neat oil between two sodium chloride (NaCl) plates to create a thin film.

-

Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile for analysis by GC-MS or direct infusion ESI-MS.

Spectroscopic and Chromatographic Data

The following tables summarize the expected data for this compound, based on established principles and data from analogous structures.[8][9][10]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| 7.40 - 7.25 | m | 5H | Ar-H | Aromatic protons of the phenyl group. |

| 3.45 | d (J ≈ 18 Hz) | 2H | -CH ₂-C=O | Diastereotopic protons alpha to the carbonyl, showing geminal coupling. |

| 2.80 | d (J ≈ 18 Hz) | 2H | -CH ₂-C(Ph) | Protons on the other side of the cyclobutane ring. |

| 1.65 | s | 3H | -CH ₃ | Methyl protons at the quaternary center. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 208.0 | C =O | Characteristic downfield shift for a ketone carbonyl. |

| 145.0 | Ar C -ipso | Quaternary aromatic carbon attached to the cyclobutane ring. |

| 128.5 | Ar C -ortho/meta | Aromatic carbons. |

| 126.0 | Ar C -para | Aromatic carbon. |

| 55.0 | -C H₂-C=O | Carbon alpha to the carbonyl. |

| 45.0 | C (Ph)(CH₃) | The quaternary carbon. |

| 38.0 | -C H₂-C(Ph) | Methylene carbon. |

| 28.0 | -C H₃ | Methyl carbon. |

Table 3: Predicted IR and MS Data

| Technique | Parameter | Expected Value | Rationale |

|---|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1785 cm⁻¹ | High frequency due to the ring strain of the cyclobutanone. |

| C-H (sp²) Stretch | ~3060 cm⁻¹ | Aromatic C-H bonds. | |

| C-H (sp³) Stretch | ~2970 cm⁻¹ | Aliphatic C-H bonds. | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 160.21 | Corresponds to the molecular formula C₁₁H₁₂O.[11][12][13] |

| Major Fragment | m/z = 132 | Loss of carbon monoxide ([M-CO]⁺). |

| | Major Fragment | m/z = 105 | Phenyl-C=O fragment or related rearrangement product. |

Part 4: Integrated Synthesis and Characterization Workflow

The entire process, from initial synthesis to final validation, follows a logical and systematic workflow. This ensures that the material produced is of high purity and its structure is correctly assigned.

Conclusion

This guide has detailed a robust and efficient strategy for the synthesis of this compound via an intramolecular photochemical [2+2] cycloaddition. The causality behind the selection of this synthetic route and the specific experimental conditions has been thoroughly explained. Furthermore, a comprehensive characterization workflow employing NMR, IR, and Mass Spectrometry provides a self-validating system to confirm the structure and purity of the target molecule. The data and protocols presented herein offer a reliable foundation for researchers and drug development professionals seeking to synthesize this and related strained carbocyclic systems for use as advanced chemical building blocks.

References

-

Li, W., et al. (2022). A one-pot visible-light strategy for cyclobutanone synthesis via sequential [2 + 2] cycloaddition and Nef reaction of nitroalkenes and 2-vinylpyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Gicquel, M., et al. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link]

-

Wang, D., et al. (2017). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Angewandte Chemie International Edition. Available at: [Link]

-

Li, Z., et al. (2022). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Advances. Available at: [Link]

-

ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Retrieved from [Link]

-

Dong, V. (2013). Synthesis of Cyclobutanone and Cyclobutenone. University of California, Irvine. Retrieved from [Link]

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

-

Dowd, P., Gold, A., & Sachdev, K. (1970). Oxetane formation in the photochemical reaction of cyclobutanones with butadiene, cyclopentadiene, and piperylene. Journal of the American Chemical Society. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H12O). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylcyclohexan-1-one. Retrieved from [Link]

-

D'Auria, M. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylbutan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylbutanal. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylcyclobutanone. Retrieved from [Link]

-

NIST. (n.d.). 3-Buten-2-one, 3-methyl-4-phenyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-3-(4-methoxy-phenyl)-cyclopentanone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclobutan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-3-phenylbutan-1-ol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-1-phenylbutan-1-one. Retrieved from [Link]

-

SIELC Technologies. (2018). 1-Butanone, 3-methyl-1-phenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Retrieved from [Link]

-

NIST. (n.d.). 1-Butanone, 3-methyl-1-phenyl-. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]

Sources

- 1. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutanone synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

- 12. 3-Methyl-3-phenylcyclobutanone | CymitQuimica [cymitquimica.com]

- 13. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 3-Methyl-3-phenylcyclobutan-1-one for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methyl-3-phenylcyclobutan-1-one, a compound of increasing interest in medicinal chemistry and organic synthesis. The unique structural features of the cyclobutane ring, combined with the presence of a chiral center and an aromatic moiety, make this molecule a valuable building block for the development of novel therapeutics. This document details its synthesis, reactivity—with a focus on photochemical transformations—and potential applications, offering a critical resource for researchers in drug discovery and development.

Introduction: The Significance of the Cyclobutane Scaffold in Modern Drug Discovery

The cyclobutane motif, once considered an underutilized scaffold, has gained significant traction in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic or planar aromatic systems by providing conformational constraint. This rigidity can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the incorporation of a cyclobutane ring can improve metabolic stability and other pharmacokinetic properties, making it an attractive component in the design of novel drug candidates. This compound (3-MPCB) embodies these desirable characteristics, presenting a chiral scaffold with opportunities for diverse functionalization.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 151990-53-3 | |

| Molecular Formula | C₁₁H₁₂O | |

| Molecular Weight | 160.21 g/mol | |

| Physical Form | Liquid | |

| Purity | ≥98% (Commercially available) | |

| SMILES | CC1(CC(=O)C1)C2=CC=CC=C2 | |

| InChI | InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| InChI Key | NBKYQUHYCYKGAQ-UHFFFAOYSA-N |

Synthesis of this compound

The primary route for the synthesis of 3-substituted cyclobutanones involves a [2+2] cycloaddition reaction between a ketene and an appropriately substituted alkene. For this compound, the logical precursors are ketene (or a ketene equivalent) and α-methylstyrene.

General Synthetic Approach: [2+2] Cycloaddition

The [2+2] cycloaddition is a powerful method for the construction of four-membered rings. The reaction between a ketene and an alkene proceeds through a concerted [π²s + π²a] cycloaddition, where the ketene acts as the antarafacial component.

graph Synthesis {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

ketene [label="Ketene (H2C=C=O)"];

alphamethylstyrene [label="α-Methylstyrene"];

cycloaddition [label="[2+2] Cycloaddition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

product [label="this compound"];

ketene -> cycloaddition;

alphamethylstyrene -> cycloaddition;

cycloaddition -> product;

}

Caption: Photochemical pathways of this compound.

Ring Expansion Reactions

The inherent ring strain of the cyclobutanone ring makes it a good substrate for various ring expansion reactions, providing access to five-membered ring systems, which are prevalent in many natural products and pharmaceuticals. These reactions can be promoted by various reagents, including diazomethane and Lewis acids.

Applications in Drug Development

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications.

-

Fragment-Based Drug Discovery (FBDD): As a small, rigid, three-dimensional molecule, it is an ideal fragment for FBDD screening campaigns to identify initial hits against various protein targets.

-

Scaffold for Bioactive Molecules: The ketone functionality can be readily converted to other functional groups (alcohols, amines, etc.), and the aromatic ring can be further substituted to explore the structure-activity relationship (SAR) of a lead compound. The chiral center also allows for the synthesis of enantiomerically pure compounds, which is often crucial for biological activity and reducing off-target effects.

Caption: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a strained cyclobutane ring, a chiral center, a ketone functionality, and an aromatic moiety provides a rich platform for the development of novel molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, particularly its photochemical behavior, is essential for unlocking its full potential in the design and synthesis of the next generation of therapeutic agents. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this promising scaffold.

References

Note: As specific peer-reviewed articles detailing the synthesis and full characterization of this compound were not identified in the search, the references provided are to general but authoritative sources on the relevant chemical principles and the utility of related compounds. Researchers are encouraged to consult chemical suppliers for available analytical data.

-

: Provides an example of a procedure for a related organic synthesis, illustrating the level of detail required for experimental protocols.

-

: Offers data on a closely related compound, which can be used for comparative analysis.

-

: A good overview of the fundamental photochemical reaction relevant to cyclobutanones.

-

: A commercial supplier page listing some basic properties.

-

: Another commercial source with basic information on the compound.

-

: Provides an example of the type of data available for similar, simpler cyclobutanone derivatives.

CAS number 151990-53-3 properties and suppliers

An In-Depth Technical Guide to 1-(4-chlorophenyl)cyclobutane-1-carbonitrile (CAS: 28049-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile, a key chemical intermediate. The document elucidates its chemical and physical properties, its significant role in the synthesis of pharmacologically active compounds, and safety and handling protocols. Additionally, this guide furnishes a list of reputable suppliers to facilitate procurement for research and development purposes.

Introduction

1-(4-chlorophenyl)cyclobutane-1-carbonitrile, also known as 1-(4-chlorophenyl)-1-cyanocyclobutane, is a niche but important molecule in the landscape of pharmaceutical development. Its primary significance lies in its role as a crucial intermediate in the synthesis of metabolites of the anti-obesity drug, Sibutramine.[1] Understanding the properties and handling of this compound is therefore essential for researchers involved in the study of Sibutramine's pharmacology and metabolism, as well as for those engaged in the development of related novel therapeutics. This guide aims to consolidate the available technical information on 1-(4-chlorophenyl)cyclobutane-1-carbonitrile to support such endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in a laboratory setting. The properties of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile are summarized in the table below.

| Property | Value | Source |

| CAS Number | 28049-61-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₁₁H₁₀ClN | [1][2][3][6][9] |

| Molecular Weight | 191.66 g/mol | [1][2][3][6][7] |

| Appearance | Colourless Oil | [1][4] |

| Boiling Point | 295 °C (lit.) | [1][4][7] |

| Density | 1.137 g/mL at 25 °C (lit.) | [1][4][7] |

| Refractive Index | n20/D 1.548 (lit.) | [1][4][7] |

| Flash Point | 110 °C (230 °F) - closed cup | [7] |

| SMILES String | Clc1ccc(cc1)C2(CCC2)C#N | [2][7] |

| InChI Key | XQONXPWVIZZJIL-UHFFFAOYSA-N | [2][7] |

Role in Synthesis: The Connection to Sibutramine

The primary application of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile is as a precursor in the synthesis of pharmacologically active metabolites of Sibutramine.[1] Sibutramine was formerly marketed as an oral anorexiant for the management of obesity. Its mechanism of action involves the inhibition of the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine. The metabolic fate of Sibutramine in the body leads to the formation of active metabolites, and the synthesis of these metabolites for research and analytical purposes often utilizes 1-(4-chlorophenyl)cyclobutane-1-carbonitrile as a starting material.

The following diagram illustrates the logical relationship between 1-(4-chlorophenyl)cyclobutane-1-carbonitrile and its application in medicinal chemistry research.

Caption: Logical workflow from starting material to research application.

Experimental Protocol: A Generalized Synthetic Approach

While specific synthetic procedures are often proprietary, a generalized protocol for the utilization of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile in the synthesis of a Sibutramine metabolite might involve the following conceptual steps. The causality behind each step is explained to provide a deeper understanding of the process.

-

Reaction Setup: The initial step involves dissolving 1-(4-chlorophenyl)cyclobutane-1-carbonitrile in a suitable aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: An aprotic solvent is chosen to prevent unwanted side reactions with the nitrile group or any reactive intermediates. The inert atmosphere is crucial to exclude moisture and oxygen, which could interfere with organometallic reagents often used in subsequent steps.

-

-

Grignard Reagent Formation/Addition: A Grignard reagent, such as isobutylmagnesium bromide, is prepared in a separate flask and then added slowly to the solution of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile at a controlled temperature (often sub-zero).

-

Rationale: The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. This is a key step in forming the carbon-carbon bond necessary for the backbone of the Sibutramine metabolite. Slow addition and temperature control are critical to manage the exothermic nature of the reaction and prevent the formation of byproducts.

-

-

Hydrolysis: Following the completion of the Grignard addition, the reaction mixture is quenched with an aqueous acidic solution (e.g., ammonium chloride or dilute hydrochloric acid).

-

Rationale: The acidic workup hydrolyzes the intermediate imine formed from the nitrile, yielding a ketone. This step is essential for the transformation of the nitrile functional group into the desired carbonyl group of the metabolite.

-

-

Purification: The crude product is then extracted from the aqueous layer using an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting residue is purified using a suitable technique, such as column chromatography.

-

Rationale: Extraction and washing remove inorganic salts and other water-soluble impurities. Drying the organic layer removes residual water that could interfere with subsequent characterization. Column chromatography is a standard method for separating the desired product from unreacted starting materials and any byproducts, yielding a pure sample of the target metabolite.

-

The following diagram provides a visual representation of this generalized experimental workflow.

Sources

- 1. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 2. 1-(4-CHLOROPHENYL)CYCLOBUTANE-1-CARBONITRILE | CAS 28049-61-8 [matrix-fine-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile, CAS No. 28049-61-8 - iChemical [ichemical.com]

- 5. China 1-(4-Chlorophenyl) Cyclobutane Carbonitrile 28049-61-8 [chinachemnet.com]

- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile(28049-61-8) 1H NMR [m.chemicalbook.com]

- 7. 1-(4-氯苯基)-1-氰基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-(4-Chlorophenyl)cyclobutanecarbonitrile 97.00% | CAS: 28049-61-8 | AChemBlock [achemblock.com]

- 9. 1-(4-Chlorophenyl)cyclobutane carbonitrile | CAS No: 28049-61-8 [aquigenbio.com]

An In-depth Technical Guide to 3-Methyl-3-phenylcyclobutan-1-one: Discovery and Synthetic Evolution

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclobutane motif, a strained four-membered carbocycle, represents a fascinating and synthetically challenging scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique conformational constraints and three-dimensional architecture offer novel avenues for molecular design and the exploration of chemical space. Within this class of compounds, 3-Methyl-3-phenylcyclobutan-1-one stands as a noteworthy, albeit less-documented, derivative. This technical guide provides a comprehensive overview of the discovery, history, and synthetic strategies pertaining to this specific ketone, offering insights for researchers engaged in the synthesis and application of complex small molecules.

Physicochemical Properties and Identification

This compound is a chiral synthetic intermediate.[1] Key identifying information and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 151990-53-3 | [1][2] |

| Molecular Formula | C₁₁H₁₂O | [1][2] |

| Molecular Weight | 160.21 g/mol | [1] |

| Appearance | Liquid | [2] |

| Purity | ≥98% | [2] |

| InChI | InChI=1S/C11H12O/c1-11(7-10(12)8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | [2] |

| SMILES | CC1(CC(=O)C1)C2=CC=CC=C2 | [1] |

Historical Context and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available chemical literature. Its emergence is likely rooted in broader investigations into the synthesis and reactivity of substituted cyclobutanones, a field that has been actively explored for several decades. The synthesis of such strained ring systems often presents unique challenges, and the development of methodologies to access them has been a continuous area of research in organic chemistry.

While a definitive "discovery" paper for this specific molecule is not apparent, its existence as a commercially available building block[1][2] suggests its synthesis has been achieved and is reproducible, likely through adaptations of established methods for constructing 3,3-disubstituted cyclobutanones.

Synthetic Methodologies: An Overview

The synthesis of 3-substituted and 3,3-disubstituted cyclobutanones is a well-established area of organic synthesis. The approaches to this compound can be logically categorized into several key strategies, primarily centered around the formation of the four-membered ring.

Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone in the synthesis of cyclobutane rings. This can be achieved through various means, including photochemical and thermal methods. For a molecule like this compound, a plausible retrosynthetic analysis points towards the reaction of a ketene or a ketene equivalent with an appropriately substituted alkene.

Figure 1: Retrosynthetic analysis via [2+2] cycloaddition.

Experimental Protocol (Hypothetical, based on established methods):

-

Preparation of the Ketenophile: α-Methylstyrene is a readily available starting material.

-

Generation of Ketene: Ketene can be generated in situ from the pyrolysis of acetone or the dehydrochlorination of acetyl chloride.

-

Cycloaddition: The generated ketene is passed through a solution of α-methylstyrene in an inert solvent (e.g., diethyl ether or dichloromethane) at low temperature (-78 °C to 0 °C).

-

Work-up and Purification: The reaction mixture is quenched, and the crude product is purified by column chromatography to yield this compound.

Causality Behind Experimental Choices: The choice of a [2+2] cycloaddition is predicated on its directness in forming the cyclobutane ring. The use of in situ generated ketene is necessary due to its high reactivity and tendency to dimerize. Low temperatures are employed to control the highly exothermic reaction and minimize side products.

Ring Expansion Reactions

Ring expansion of a suitably substituted cyclopropanone or cyclopropanol derivative is another powerful strategy for the synthesis of cyclobutanones.

Figure 2: Retrosynthetic analysis via ring expansion.

Experimental Protocol (Hypothetical, based on established methods):

-

Synthesis of the Cyclopropanol Precursor: 1-(1-Phenylvinyl)cyclopropan-1-ol can be synthesized by the addition of a cyclopropyl Grignard or lithium reagent to acetophenone.

-

Acid-Catalyzed Rearrangement: The cyclopropanol is treated with a Lewis or Brønsted acid (e.g., BF₃·OEt₂, TsOH) in an aprotic solvent. The acid promotes the opening of the cyclopropane ring and subsequent rearrangement to the cyclobutanone.

-

Work-up and Purification: The reaction is neutralized, and the product is isolated and purified, typically by chromatography.

Causality Behind Experimental Choices: This approach leverages the strain release of the three-membered ring to drive the formation of the four-membered ring. The choice of acid catalyst is critical to control the regioselectivity of the rearrangement and avoid the formation of unwanted byproducts.

Intramolecular Cyclization

An alternative approach involves the intramolecular cyclization of a linear precursor. For instance, a γ-haloketone could undergo an intramolecular enolate alkylation.

Figure 3: Retrosynthetic analysis via intramolecular cyclization.

Experimental Protocol (Hypothetical, based on established methods):

-

Synthesis of the Halo-Ketone Precursor: This precursor could be synthesized through a multi-step sequence, for example, starting from 2-phenylpropanoic acid.

-

Base-Induced Cyclization: The γ-haloketone is treated with a non-nucleophilic base (e.g., LDA, NaH) to generate the enolate, which then undergoes an intramolecular SN2 reaction to form the cyclobutanone ring.

-

Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted and purified.

Causality Behind Experimental Choices: This method relies on the formation of a thermodynamically favorable four-membered ring through an intramolecular reaction. The choice of a strong, non-nucleophilic base is crucial to favor enolate formation over intermolecular side reactions.

Spectroscopic Characterization

Expected ¹H NMR (CDCl₃):

-

Aromatic Protons: Multiplet in the range of δ 7.2-7.5 ppm.

-

Cyclobutane Protons: A series of multiplets in the upfield region, likely between δ 2.0-3.5 ppm. The diastereotopic methylene protons adjacent to the carbonyl would appear as distinct signals.

-

Methyl Protons: A singlet around δ 1.5 ppm.

Expected ¹³C NMR (CDCl₃):

-

Carbonyl Carbon: A signal downfield, typically around δ 208-215 ppm.

-

Aromatic Carbons: Signals in the range of δ 125-145 ppm.

-

Quaternary Carbon (C-3): A signal in the aliphatic region.

-

Cyclobutane Methylene Carbons: Signals in the aliphatic region.

-

Methyl Carbon: A signal in the upfield aliphatic region.

Expected IR (neat):

-

C=O Stretch: A strong absorption band around 1780 cm⁻¹, characteristic of a strained cyclobutanone.

-

C-H Stretch (Aromatic and Aliphatic): Bands in the range of 2850-3100 cm⁻¹.

Potential Applications and Future Directions

This compound, as a chiral building block, holds potential in several areas of chemical research:

-

Medicinal Chemistry: The rigid cyclobutane scaffold can be used to orient substituents in a well-defined three-dimensional space, which is valuable for probing interactions with biological targets. The phenyl and methyl groups at the 3-position offer sites for further functionalization.

-

Asymmetric Synthesis: The ketone functionality can be a handle for various stereoselective transformations, such as reductions to the corresponding alcohol or additions of nucleophiles to generate new stereocenters.

-

Materials Science: Cyclobutane-containing monomers can be used in the synthesis of polymers with unique thermal and mechanical properties.

The limited availability of detailed synthetic and reactivity data for this compound suggests that this molecule is an underexplored area of chemical space. Future research could focus on:

-

The development of efficient and stereoselective syntheses.

-

Exploration of its reactivity, particularly in ring-opening and rearrangement reactions.

-

Investigation of its utility as a scaffold in the design of novel bioactive molecules.

Conclusion

This compound represents a structurally interesting yet under-documented molecule. While its formal discovery and history are not clearly delineated in the scientific literature, its synthesis can be approached through established methodologies for constructing substituted cyclobutanones. This technical guide has provided a framework for understanding its properties, potential synthetic routes, and prospective applications. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this intriguing cyclobutanone derivative.

References

(Note: As a definitive primary synthesis publication was not identified in the search, the references are based on the available data from chemical suppliers and databases.)

Sources

Spectroscopic Unveiling of 3-Methyl-3-phenylcyclobutan-1-one: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-methyl-3-phenylcyclobutan-1-one, a compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the molecule. The guide emphasizes the causal relationships behind the observed spectral features, offering field-proven insights into experimental design and data interpretation, thereby ensuring scientific integrity and trustworthiness.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol , possesses a strained four-membered ring system.[1] This structural feature, combined with the presence of a phenyl group and a chiral center, makes it a valuable building block in organic synthesis. Understanding its spectroscopic signature is paramount for its identification, characterization, and quality control in various applications. This guide will provide a detailed exposition of its NMR, IR, and MS data, both through predictive analysis and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the methyl, cyclobutyl, and phenyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the anisotropic effect of the phenyl ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Methyl Protons (CH₃) | 1.6 - 1.8 | Singlet | 3H |

| Cyclobutyl Protons (CH₂) | 2.8 - 3.2 | Multiplet | 4H |

| Phenyl Protons (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

Table 1: Predicted ¹H NMR data for this compound.

The singlet for the methyl protons is a result of the absence of adjacent protons. The cyclobutyl protons are expected to show complex splitting patterns due to diastereotopicity and coupling with each other. The aromatic protons will appear in their characteristic downfield region.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl Carbon (CH₃) | ~25 |

| Quaternary Carbon (C-CH₃) | ~45 |

| Cyclobutyl Carbons (CH₂) | ~50 |

| Phenyl Carbons (C₆H₅) | 125 - 145 |

| Carbonyl Carbon (C=O) | >200 |

Table 2: Predicted ¹³C NMR data for this compound.

The carbonyl carbon is characteristically deshielded and appears at a high chemical shift. The presence of a quaternary carbon and the distinct signals for the phenyl group carbons are key identifiers.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard operating procedure for obtaining high-quality NMR spectra of a small organic molecule like this compound is as follows:

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[2] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.

-

Tube and Spectrometer Setup : Transfer the solution to a clean 5 mm NMR tube.[3] Wipe the outside of the tube before inserting it into the spectrometer's spinner.

-

Locking and Shimming : The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[2] Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[2]

-

Acquisition Parameters : For ¹H NMR, a sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final spectrum.

Figure 2: Workflow for ATR-FTIR Spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺˙) at m/z = 160. The fragmentation pattern will be dictated by the stability of the resulting carbocations and neutral fragments.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 160 | [C₁₁H₁₂O]⁺˙ | Molecular Ion |

| 145 | [C₁₀H₉O]⁺ | Loss of CH₃ radical |

| 132 | [C₉H₈O]⁺˙ | Loss of C₂H₄ (ethene) via retro [2+2] cycloaddition |

| 117 | [C₈H₅O]⁺ | Loss of CH₃ and CO |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 4: Predicted major fragments in the EI mass spectrum of this compound.

Fragmentation Pathways

The primary fragmentation of cyclic ketones involves α-cleavage. [4]For this compound, this can be followed by several rearrangement and cleavage pathways.

Figure 3: Proposed Fragmentation Pathways.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction : For a volatile liquid, the sample can be introduced via a heated direct insertion probe or through a gas chromatograph (GC-MS). [5]2. Ionization : In the ion source, the vaporized sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. [5][6][7]3. Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection : An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework. The characteristic high-wavenumber C=O stretch in the IR spectrum confirms the presence of the strained cyclobutanone ring. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This in-depth technical guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

-

Drawell. FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Thermo Fisher Scientific. FTIR Standard Operating Procedure. [Link]

-

Pharma Beginners. FTIR-Operation and Calibration SOP. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum? [Link]

-

ChemAxon. NMR Predictor. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Colorado State University. CASCADE. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

Chemical Instrumentation Facility. Mass Spectrometry Tutorial (Dr. Kamel Harrata). [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

PROSPRE. 1H NMR Predictor. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Chemistry LibreTexts. 2.2: Mass Spectrometry. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

Sources

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 5. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 7. rroij.com [rroij.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Methyl-3-phenylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and reactivity of 3-Methyl-3-phenylcyclobutan-1-one, a chiral synthetic intermediate with growing importance in medicinal chemistry and organic synthesis. By delving into the fundamental principles governing its behavior, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block.

Introduction: The Intrigue of the Strained Four-Membered Ring

Cyclobutane derivatives are increasingly recognized for their unique applications in drug discovery and complex molecule synthesis.[1][2] The inherent ring strain of the cyclobutane core, a consequence of bond angles deviating significantly from the ideal tetrahedral geometry, imparts distinct reactivity that can be harnessed for elegant synthetic transformations.[3] this compound, with its strategic placement of a methyl and a phenyl group on the strained ring, presents a fascinating case study in the interplay of steric and electronic effects on stability and reactivity. This guide will explore the synthesis, structural characteristics, and diverse chemical behavior of this intriguing molecule.

Synthesis and Physicochemical Properties

Synthetic Approaches

While several methods exist for the synthesis of substituted cyclobutanones, a common strategy for accessing this compound involves the methylation of a 3-phenylcyclobutanone precursor. A generalized synthetic pathway is outlined below.

Conceptual Synthetic Pathway:

Caption: General synthesis of this compound.

A plausible, though not experimentally verified in the literature for this specific molecule, synthesis starts with the deprotonation of a cyclobutanone to form an enolate, which then undergoes a reaction to introduce the methyl and phenyl groups.[4]

Experimental Protocol: Synthesis of this compound (Hypothetical)

Caution: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Enolate Formation: To a solution of 3-phenylcyclobutanone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq). Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Methylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various reactions.

| Property | Value | Source |

| CAS Number | 151990-53-3 | [4][5] |

| Molecular Formula | C₁₁H₁₂O | [4][5] |

| Molecular Weight | 160.21 g/mol | [4] |

| Appearance | Liquid | [5] |

| Purity | 98% | [5] |

Stability Profile: A Balance of Strain and Substitution

The stability of this compound is primarily dictated by the inherent ring strain of the cyclobutanone core, which is a combination of angle strain and torsional strain. The substituents at the 3-position, a methyl and a phenyl group, further influence its stability through steric and electronic effects.

Thermal Stability

Photochemical Stability

Carbonyl compounds, including cyclobutanones, are susceptible to photochemical reactions upon absorption of UV light. The most relevant photochemical processes for this compound are the Norrish Type I and Type II reactions.[2][7]

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical intermediate. For this compound, this would result in the formation of an acyl radical and a cyclobutyl radical. The stability of the resulting radicals influences the preferred cleavage pathway.[2][8]

Caption: Norrish Type I cleavage of this compound.

Reactivity Landscape: A Hub for Synthetic Transformations

The strained four-membered ring and the presence of a carbonyl group make this compound a versatile substrate for a variety of organic reactions.

Reactions at the Carbonyl Group

The carbonyl group is a primary site of reactivity, susceptible to attack by nucleophiles and reduction.

Grignard reagents and other organometallic nucleophiles readily add to the carbonyl carbon of cyclobutanones.[6][9] The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol.

Experimental Protocol: Grignard Reaction (General)

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by column chromatography.

The carbonyl group can be reduced to a secondary alcohol using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[10][11][12][13]

Experimental Protocol: LAH Reduction (General)

-

To a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

-

Stir the mixture at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the product alcohol by column chromatography.

The carbonyl group can be converted to a methylene group (C=CH₂) via olefination reactions. The Tebbe reagent is particularly effective for the methylenation of sterically hindered ketones.[3][5][14][15][16]

Experimental Protocol: Tebbe Olefination (General)

-

To a solution of this compound (1.0 eq) in anhydrous toluene at -40 °C under an inert atmosphere, add a solution of the Tebbe reagent (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by the slow addition of 1 M aqueous NaOH.

-

Extract the mixture with diethyl ether, dry the organic layer, and concentrate.

-

Purify the resulting alkene by column chromatography.

Ring-Opening and Rearrangement Reactions

The inherent strain of the cyclobutane ring makes it susceptible to ring-opening and rearrangement reactions, often under acidic or thermal conditions.

In the presence of acid, this compound can undergo rearrangement, potentially leading to the formation of cyclopentanone or other rearranged products. The mechanism likely involves protonation of the carbonyl oxygen, followed by a 1,2-alkyl or 1,2-aryl shift to a carbocation intermediate. The pinacol rearrangement is a related acid-catalyzed rearrangement of 1,2-diols.[9][17]

Caption: Plausible acid-catalyzed rearrangement pathway.

The Baeyer-Villiger oxidation of cyclobutanones with a peroxyacid leads to the formation of a γ-lactone. The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there are two possible lactone products. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[2][7][8][14][15]

Reactions at the α-Carbon

The α-carbons of this compound are amenable to enolization, which opens up avenues for further functionalization.

Under basic conditions, this compound can be deprotonated at the α-position to form an enolate. The regioselectivity of this process is influenced by the steric hindrance of the substituents on the ring.

Applications in Drug Development and Organic Synthesis

The unique structural features and reactivity of this compound make it a valuable building block in several areas:

-

Scaffold for Bioactive Molecules: The rigid cyclobutane core can be used to control the conformation of a molecule, which is crucial for its interaction with biological targets.

-

Intermediate for Complex Syntheses: The strained ring can be strategically opened or rearranged to access more complex carbocyclic and heterocyclic systems.

-

Chiral Pool Synthesis: As a chiral molecule, it can be used as a starting material for the enantioselective synthesis of complex natural products and pharmaceuticals.[4]

Conclusion

This compound is a molecule of significant synthetic potential. Its stability is a delicate balance between the inherent strain of the cyclobutane ring and the electronic and steric influences of its substituents. The reactivity of this compound is rich and varied, offering numerous opportunities for the construction of complex molecular architectures. A thorough understanding of its stability and reactivity, as detailed in this guide, is paramount for its effective application in the fields of drug discovery and organic synthesis.

References

-

NROChemistry. (n.d.). Tebbe Olefination. Retrieved January 15, 2026, from [Link]

- Sway, M. I., et al. (2004). A Theoretical Study of Substituted Cyclobutanones and Their Enols.

-

Organic Chemistry Tutor. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 15, 2026, from [Link]

-

Norrish, R. G. W. (n.d.). Norrish type I and II reactions and their role in the building of photochemical science. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Norrish reaction. Retrieved January 15, 2026, from [Link]

-

Organic Synthesis. (n.d.). Tebbe and Petasis Olefinations. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Tebbe Olefination. Retrieved January 15, 2026, from [Link]

-

MDPI. (2021). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Tebbe's reagent. Retrieved January 15, 2026, from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 15, 2026, from [Link]

-

Quora. (2016). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved January 15, 2026, from [Link]

-

Reddit. (2021). Reduction with Lithium Aluminium Hydride (LAH). Retrieved January 15, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Pinacol rearrangement. Retrieved January 15, 2026, from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF 3-PHENYLCYCLOHEXANONE VIA CATALYTIC ASYMMETRIC 1,4-ADDITION. Retrieved January 15, 2026, from [Link]

-

YouTube. (2020). Norrish type-1 reaction: Basic concept, Mechanism and Examples. Retrieved January 15, 2026, from [Link]

-

Springer. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Retrieved January 15, 2026, from [Link]

-

Tetrahedron Letters. (1998). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Retrieved January 15, 2026, from [Link]

-

ChemSynthesis. (n.d.). 3-phenylcyclobutanone. Retrieved January 15, 2026, from [Link]

-

YouTube. (2016). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2021). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 3.3: Rearrangements. Retrieved January 15, 2026, from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 15, 2026, from [Link]

-

Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (2019). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13.... Retrieved January 15, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 15, 2026, from [Link]

-

PubChem. (n.d.). 3-Phenylcyclobutanone. Retrieved January 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-METHYL-3-PHENYLINDANE. Retrieved January 15, 2026, from [Link]

-

NIH. (2010). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Retrieved January 15, 2026, from [Link]

-

Michigan State University. (n.d.). Cationic Rearrangements. Retrieved January 15, 2026, from [Link]

-

NIH. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.

-

NIH. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[1][1]-Sigmatropic Rearrangement Route. Retrieved January 15, 2026, from [Link]

Sources

- 1. znaturforsch.com [znaturforsch.com]

- 2. Norrish reaction - Wikipedia [en.wikipedia.org]

- 3. Tebbe Olefination [organic-chemistry.org]

- 4. biosynth.com [biosynth.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Norrish Type I an II Reaction (Cleavage) (Chapter 87) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 14. Tebbe Olefination | NROChemistry [nrochemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Tebbe's reagent - Wikipedia [en.wikipedia.org]

- 17. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]

Unlocking New Chemical Space: A Technical Guide to the Research Potential of 3-Methyl-3-phenylcyclobutan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that offer unique three-dimensional (3D) topologies and improved physicochemical properties is a central theme in modern chemical research. The cyclobutane ring, a motif once considered synthetically challenging and underutilized, is now recognized for its ability to impart desirable characteristics such as metabolic stability, conformational rigidity, and novel intellectual property space.[1][2] This guide focuses on a particularly promising yet underexplored scaffold: 3-Methyl-3-phenylcyclobutan-1-one. The presence of a quaternary stereocenter, combining the rigidity of the cyclobutane ring with the steric and electronic influence of the methyl and phenyl groups, makes this molecule a compelling starting point for investigations in synthetic methodology, photochemistry, and medicinal chemistry. This document will elucidate key research areas, provide actionable experimental protocols, and propose strategic workflows to unlock the full potential of this versatile building block.

The Strategic Advantage of the 3-Methyl-3-phenylcyclobutane Core

The unique architecture of this compound offers several strategic advantages for chemical innovation:

-

Three-Dimensionality and Escape from Flatland : The puckered nature of the cyclobutane ring provides a distinct 3D geometry, a significant departure from the predominantly planar aromatic scaffolds that have historically dominated medicinal chemistry.[3] This increased sp³ character is often correlated with improved solubility, reduced off-target toxicity, and higher clinical success rates.[1]

-

Conformational Restriction : The rigid cyclobutane core locks appended substituents into well-defined spatial orientations. This can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty of binding.[2][4]

-

Metabolic Stability : The cyclobutane scaffold is generally less susceptible to oxidative metabolism compared to more electron-rich or flexible systems. The quaternary center in this compound further shields adjacent positions from metabolic attack.[5]

-

Versatile Synthetic Handle : The ketone functionality serves as a versatile launching point for a wide array of chemical transformations, including nucleophilic additions, reductions, and ring-expansion reactions, allowing for the generation of diverse molecular libraries.

Enantioselective Synthesis: Accessing Chiral Scaffolds

The construction of the chiral quaternary center in this compound is a key synthetic challenge. Modern catalytic asymmetric methods provide a robust solution. A proposed enantioselective synthesis is outlined below, drawing from established methodologies for the asymmetric alkylation of ketones.

Proposed Synthetic Pathway

Sources

literature review of 3-Methyl-3-phenylcyclobutan-1-one research

An In-depth Technical Guide to the Chemistry and Applications of 3-Methyl-3-phenylcyclobutan-1-one

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive literature review on the synthesis, reactivity, and potential applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven insights to serve as a definitive resource on this versatile chemical entity.

Introduction: The Significance of a Strained Scaffold

This compound is a fascinating molecule characterized by a strained four-membered carbocyclic ring, a ketone functional group, and a quaternary stereocenter bearing both a methyl and a phenyl group. This unique combination of features makes it an exceptionally valuable building block in modern organic synthesis. The inherent ring strain of the cyclobutane moiety, approximately 26 kcal/mol, is not a liability but rather a "spring-loaded" feature that can be harnessed for a variety of chemical transformations, including ring-expansions and ring-opening reactions, providing access to more complex molecular architectures.[1]

The presence of a phenyl group and a chiral center introduces elements of aromaticity and three-dimensionality, respectively. These characteristics are highly sought after in medicinal chemistry and materials science. Specifically, in fragment-based drug discovery (FBDD), there is a growing demand for scaffolds that move away from flat, two-dimensional structures. The cyclobutane core provides an attractive three-dimensional (3D) framework that can improve physicochemical properties such as solubility and metabolic stability, while offering distinct vectors for chemical elaboration.[2]

This guide will delve into the core aspects of this compound, exploring its fundamental properties, plausible synthetic strategies, rich photochemical reactivity, and its emerging role as a key intermediate in the synthesis of novel compounds and bioactive molecules.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 151990-53-3 | [3] |

| Molecular Formula | C₁₁H₁₂O | [3][4][5] |

| Molecular Weight | 160.21 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| InChI Key | NBKYQUHYCYKGAQ-UHFFFAOYSA-N | [4][5] |

| SMILES | CC1(CC(=O)C1)C2=CC=CC=C2 | [3][5] |

| Purity (Typical) | 98% | [4] |

Characterization of this compound relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) verifies its molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is employed to identify the characteristic carbonyl (C=O) stretching frequency of the cyclobutanone ring.

Synthesis of the Cyclobutanone Core

The construction of the strained cyclobutane ring is a non-trivial synthetic challenge. While specific literature detailing the synthesis of this compound is sparse, its structure can be accessed through established methodologies for cyclobutane synthesis.[6] The most prominent and versatile of these is the [2+2] cycloaddition.

Proposed Synthetic Pathway: [2+2] Cycloaddition

A logical and efficient route to this compound involves the [2+2] cycloaddition of a suitable ketene with an appropriately substituted alkene. Specifically, the reaction between methyl(phenyl)ketene and ethylene would yield the target molecule.

-

Step 1: Ketene Formation: Methyl(phenyl)ketene can be generated in situ from 2-phenylpropionyl chloride via dehydrohalogenation with a non-nucleophilic base, such as triethylamine. The causality here is critical: using a hindered base prevents competitive nucleophilic attack on the acyl chloride, favoring the desired elimination to form the reactive ketene intermediate.

-

Step 2: Cycloaddition: The generated ketene then undergoes a concerted [2πs + 2πa] cycloaddition with ethylene. The ketene acts as the antarafacial component in this pericyclic reaction, a stereochemical requirement dictated by the Woodward-Hoffmann rules for thermal [2+2] cycloadditions.

This proposed workflow provides a direct and atom-economical path to the desired cyclobutanone scaffold.

Caption: Proposed synthesis of this compound.

Chemical Reactivity: A Playground for Photochemistry and Ring Strain

The reactivity of this compound is dominated by its two key structural features: the ketone carbonyl group and the strained cyclobutane ring. This duality makes it a versatile substrate for a range of transformations, particularly photochemical reactions.

Norrish Type I Reaction: Photochemical Cleavage

The most significant photochemical pathway for cyclobutanones is the Norrish Type I reaction.[7][8] Upon absorption of UV light (n→π* transition), the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a triplet state (T₁). From either excited state, homolytic cleavage of one of the α-carbon-carbonyl carbon bonds occurs, generating a 1,4-biradical intermediate.[9] This biradical can then follow several pathways:

-

Decarbonylation: Loss of carbon monoxide (CO) followed by radical recombination to form 1-methyl-1-phenylcyclopropane.

-

Ring Opening: Formation of an unsaturated acyclic ketone or aldehyde.

-

Intramolecular Disproportionation: Formation of a ketene and an alkene.

The specific outcome is highly dependent on reaction conditions such as the wavelength of light, solvent, and temperature, as these factors influence the lifetime and conformational dynamics of the biradical intermediate.[10]

Caption: Key pathways of the Norrish Type I reaction.

Baeyer-Villiger Oxidation: Ring Expansion to Lactones

A classic transformation of cyclic ketones is the Baeyer-Villiger oxidation, which converts the cyclobutanone into a five-membered lactone (a cyclic ester). This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, followed by a concerted rearrangement where one of the α-carbons migrates to the adjacent oxygen atom, displacing a carboxylate leaving group. The migratory aptitude of the adjacent carbons is critical for regioselectivity. In this compound, the quaternary C3 carbon has a higher migratory aptitude than the methylene C2/C4 carbons, leading to a specific lactone regioisomer.

α-Functionalization: Enolate Chemistry

Like other ketones, this compound can be deprotonated at the α-position (C2 or C4) to form an enolate. This enolate is a powerful nucleophile that can participate in a variety of bond-forming reactions, such as aldol additions and alkylations.[11] These reactions allow for the elaboration of the cyclobutane scaffold, introducing new functional groups and stereocenters, further highlighting its utility as a synthetic intermediate.

Applications in Research and Drug Development

The unique structural and reactive properties of this compound position it as a high-value scaffold for various applications, particularly in synthetic and medicinal chemistry.

| Application Area | Rationale and Scientific Insight | Key References |

| Fragment-Based Drug Discovery (FBDD) | The inherent 3D geometry of the cyclobutane ring provides an escape from the "flatland" of many traditional aromatic fragments. This can lead to improved binding selectivity, enhanced solubility, and better metabolic profiles. The phenyl and methyl groups offer vectors for controlled synthetic elaboration. | [2] |

| Synthesis of Natural Products | Cyclobutane-containing natural products often exhibit potent biological activities. This compound can serve as a key starting material for the total synthesis of such complex molecules. | [12] |

| Intermediate for Complex Scaffolds | The ring strain can be strategically released in ring-opening or ring-expansion reactions to generate diverse and complex molecular architectures that would be difficult to access through other means. | [1][6] |

| Photochemical Probes | The well-defined photochemical reactivity (Norrish reactions) allows for its potential use in creating photo-responsive materials or as a photocleavable linker in chemical biology applications. | [9][13] |

Experimental Protocol: Norrish Type I Photolysis

The following protocol is a representative, self-validating system for conducting a Norrish Type I reaction on a cyclobutanone derivative.

Objective: To induce photochemical decarbonylation of a substituted cyclobutanone.

Materials:

-

This compound (Substrate)

-

Anhydrous, degassed solvent (e.g., Benzene or Acetonitrile)

-

Quartz reaction vessel

-

Rayonet-style photochemical reactor equipped with 300 nm lamps

-

Inert gas supply (Argon or Nitrogen)

-

Internal standard (e.g., dodecane) for GC analysis

-

Rotary evaporator

-

Silica gel for column chromatography

-

GC-MS for analysis

Step-by-Step Methodology:

-

Solution Preparation (Trustworthiness by Control): Prepare a solution of this compound (e.g., 0.05 M) in the chosen anhydrous solvent in a quartz reaction vessel. Add a known amount of an internal standard. Causality: The quartz vessel is transparent to UV light, and an anhydrous, degassed solvent prevents quenching of the excited state by oxygen or water.

-

Degassing: Bubble argon through the solution for 20-30 minutes to remove dissolved oxygen. Seal the vessel. Causality: Molecular oxygen can act as a triplet quencher, which would inhibit the desired photochemical reaction and could lead to unwanted photo-oxidation side products.

-

Irradiation: Place the sealed vessel inside the photochemical reactor. Irradiate the solution with 300 nm lamps at room temperature.[8] Expertise: The 300 nm wavelength is chosen to specifically excite the n→π transition of the ketone without exciting other chromophores.*

-

Reaction Monitoring (Self-Validating System): Periodically take aliquots from the reaction mixture and analyze them by GC-MS. Monitor the disappearance of the starting material and the appearance of new products (e.g., the decarbonylated cyclopropane). The ratio of the starting material to the internal standard provides quantitative conversion data.

-

Workup: Once the reaction has reached the desired conversion, remove the vessel from the reactor. Concentrate the solution in vacuo using a rotary evaporator.

-

Purification and Characterization: Purify the resulting crude oil by silica gel column chromatography to isolate the major product(s). Characterize the purified products using NMR, MS, and IR spectroscopy to confirm their identity and purity.

Conclusion and Future Outlook